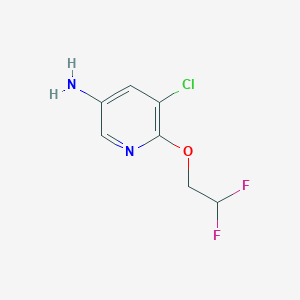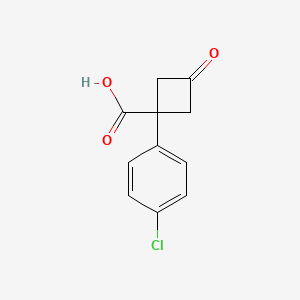
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at position 5, an amine group at position 3, and a difluoroethoxy group at position 6. It is used primarily in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the difluoroethoxy and amine groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoroethoxy groups can influence its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(2,2-difluoroethoxy)pyridine: Similar structure but lacks the amine group.
5-Chloro-3,6-difluoropyridin-2-amine: Similar structure with different substitution patterns.
Uniqueness
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine is unique due to the specific combination of chloro, difluoroethoxy, and amine groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H7ClF2N2O |
|---|---|
Peso molecular |
208.59 g/mol |
Nombre IUPAC |
5-chloro-6-(2,2-difluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-1-4(11)2-12-7(5)13-3-6(9)10/h1-2,6H,3,11H2 |
Clave InChI |
PJOMOOZCGUPUJY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)OCC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)


![tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B13316969.png)


![7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13316982.png)






![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
